Primaquine - 90-34-6

Primaquine

Catalog Number: EVT-315158
CAS Number: 90-34-6
Molecular Formula: C15H21N3O
Molecular Weight: 259.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Primaquine is an 8-aminoquinoline derivative [, ] that acts as an antimalarial drug. It is the only medication approved by the World Health Organization to treat the hypnozoite stage of Plasmodium vivax and P. ovale malaria []. It is also known to have activity against several other pathogens [].

Synthesis Analysis

One paper describes the synthesis of a thiol-containing primaquine derivative, 8-[[4-(2-amino-3-mercaptopropionamido)-1-methylbutyl]amino]-6-methoxyquinoline, to enable linking it to a macromolecular carrier protein via a disulfide bond []. This derivative was coupled to serum albumin and lactosaminated serum albumin.

Another paper discusses the synthesis of trifluoroacetyl primaquine (M-8506), 6-methoxy-5-trifluoroacetyl-8-(4-methyl-butyl-amino)-aminoquinoline oxalate, for comparison with primaquine in terms of tissue schizontocidal action and acute toxicity [].

Mechanism of Action

Primaquine acts by eradicating hypnozoites in the liver []. Its effect is dependent on the drug concentration in the target tissue []. It is the only widely available treatment to prevent relapses of Plasmodium vivax malaria []. The drug interferes with membrane recycling from endosomes to the plasma membrane through a direct interaction with endosomes, without involving neutralization of endosomal pH or osmotic swelling of endosomes []. The exact mechanism by which it exerts this effect is not fully understood.

Primaquine is metabolized in the liver [], and its metabolites, particularly primaquine-5,6-orthoquinone (5,6-POQ), are thought to be responsible for its hemolytic effects []. 5,6-POQ induces oxidative stress in red blood cells, leading to methemoglobin formation and hemolysis, particularly in individuals with G6PD deficiency [, ]. This hemolytic effect is thought to be due to the oxidation of glyceraldehyde 3-phosphate dehydrogenase (GAPDH), resulting in a blockage in glycolysis, increased dihydroxyacetone phosphate (DHAP) levels, and the formation of cytotoxic methylglyoxal []. Methylglyoxal oxidizes protein lysines to carboxymethyllysine (CML), the first step in the formation of advanced glycation end products (AGEs) []. AGEs are known to facilitate red blood cell clearance.

Physical and Chemical Properties Analysis

One study investigated the influence of solvent interactions on the absorption, fluorescence properties, and photostability of primaquine []. The first absorption band (n-π) of primaquine is only slightly dependent on the properties of the solvent, which is attributed to a strong, intramolecular hydrogen bond between the quinoline N and amine group in the ground state (S0) []. The study found that the excited singlet (S1) state of primaquine interacts more efficiently with the surrounding solvents than the S0 state [].

Applications
  • Transmission Blocking: Primaquine is a gametocytocide, effectively killing the sexual stages of Plasmodium parasites, thereby blocking malaria transmission [, , ]. Studies have investigated the use of primaquine, alone or in combination with other antimalarials, to reduce transmission potential after treatment [, ].

  • Drug Delivery: Primaquine has been incorporated into nanoparticle formulations using carriers like chitosan to improve its delivery to the liver and potentially enhance its efficacy while reducing side effects []. Other studies have investigated primaquine-loaded polyalkylcyanoacrylate nanoparticles for targeting intracellular Leishmania donovani [].

  • Treatment of Other Infections: Primaquine has shown in vitro activity against other pathogens []. Studies have explored its potential in treating Pneumocystis carinii pneumonia [] and Leishmania infections [].

  • Pharmacokinetic Studies: Numerous studies have investigated the pharmacokinetic properties of primaquine, including the impact of factors like food, grapefruit juice, and gender on its absorption and metabolism [, ]. This research helps optimize dosing regimens and understand the interplay with other drugs [].

  • Immunological Studies: Researchers have raised antibodies against primaquine in chickens for use in immunological assays, such as detecting primaquine in urine samples [].

  • Spinal Blockade: Research in rats has shown that primaquine, when administered intrathecally, can induce spinal sensory and motor blockade []. This finding suggests potential applications in pain management.

Future Directions
  • Optimizing Primaquine Regimens: Further research is needed to define optimal primaquine dosing strategies, balancing radical cure efficacy with safety concerns, particularly in G6PD deficient individuals [, ]. This includes exploring shorter, safer regimens and personalized dosing based on genetic factors like CYP2D6 polymorphisms, which influence primaquine metabolism [, ].

  • Developing Safer Analogues: Continued efforts are needed to develop primaquine analogues with improved safety profiles, particularly those with reduced hemolytic potential in G6PD deficient individuals [, ].

  • Exploring New Applications: Further research could investigate the potential of primaquine and its derivatives in treating other infections, including leishmaniasis [] and pneumocystis pneumonia [], and potentially expanding its use beyond malaria.

  • Understanding Mechanisms of Action and Resistance: Further investigation into the precise mechanisms of action of primaquine, its metabolites, and the development of resistance is crucial for optimizing its use and developing new therapeutic strategies. [, ].

  • Improving Drug Delivery Systems: Continued research into novel drug delivery systems, such as nanoparticles [, ], could further enhance the targeting and efficacy of primaquine while minimizing its side effects.

Carboxyprimaquine

  • Compound Description: Carboxyprimaquine is the primary metabolite of primaquine formed by its oxidative deamination. While not possessing intrinsic anti-malarial activity, its presence in plasma has been used as a marker of primaquine metabolism and adherence to treatment regimens [, ].

Tafenoquine

  • Compound Description: Tafenoquine is a long-acting 8-aminoquinoline antimalarial drug, structurally similar to primaquine, that demonstrates efficacy against both liver and blood stages of Plasmodium vivax [, ]. It exhibits a significantly longer half-life compared to primaquine, enabling single-dose treatment for radical cure [].

Bulaquine

  • Compound Description: Bulaquine is another 8-aminoquinoline antimalarial, similar to primaquine, that exhibits activity against both liver and blood stages of malaria parasites. While its efficacy against Plasmodium falciparum gametocytes is suggested to be potentially higher than that of primaquine, definitive conclusions require further investigation due to limited data [].

6-Methoxy-8-aminoquinoline (6-MAQ)

  • Compound Description: 6-Methoxy-8-aminoquinoline (6-MAQ) is a metabolite of primaquine generated through metabolic transformations in the body. While not directly hemotoxic, it can be further metabolized to the arylhydroxylamine metabolite 6-methoxy-8-hydroxylaminoquinoline (MAQ-NOH), which exhibits significant hemolytic activity [].

6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH)

  • Compound Description: 6-Methoxy-8-hydroxylaminoquinoline (MAQ-NOH) is a metabolite of primaquine generated by the N-hydroxylation of 6-MAQ. This metabolite demonstrates potent hemolytic activity both in vitro and in vivo and induces methemoglobin formation in red blood cells, contributing to primaquine's dose-limiting hemotoxicities [].

Trifluoroacetyl primaquine (M-8506)

  • Compound Description: Trifluoroacetyl primaquine (M-8506), specifically 6-methoxy-5-trifluoroacetyl-8-(4-methyl-butyl-amino)-aminoquinoline oxalate, is a synthetic primaquine analogue investigated for its tissue schizontocidal activity and acute toxicity []. Studies in mice and monkeys infected with Plasmodium species suggest that M-8506 exhibits comparable or superior efficacy to primaquine in preventing malaria relapse and might be less toxic [].

Chloroquine

  • Compound Description: Chloroquine is a 4-aminoquinoline antimalarial drug commonly used to treat uncomplicated malaria caused by Plasmodium vivax. It primarily acts against the asexual blood stages of the parasite but is ineffective against the dormant liver stages (hypnozoites) [, ].

Pyronaridine

  • Compound Description: Pyronaridine is an antimalarial drug commonly partnered with artesunate in the artemisinin-based combination therapy (ACT) pyronaridine-artesunate. This ACT is increasingly used for treating uncomplicated malaria. Similar to chloroquine, pyronaridine increases plasma primaquine concentrations, which might influence primaquine's efficacy and safety profile [].

Phenylalanine-Alanine-Primaquine (Phe-Ala-PQ)

  • Compound Description: Phenylalanine-Alanine-Primaquine (Phe-Ala-PQ) is a primaquine prodrug designed to improve its pharmacokinetic properties and reduce its toxicity, particularly the risk of hemolysis [].

Properties

CAS Number

90-34-6

Product Name

Primaquine

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

InChI

InChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3

InChI Key

INDBQLZJXZLFIT-UHFFFAOYSA-N

SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Solubility

5.64e-02 g/L

Synonyms

Diphosphate, Primaquine
Phosphate, Primaquine
Primacin
Primaquine
Primaquine Diphosphate
Primaquine Phosphate

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.